molecular formula C10H11ClO B1299767 1-(4-Chlorophenyl)-1-Cyclopropanemethanol CAS No. 80866-81-5

1-(4-Chlorophenyl)-1-Cyclopropanemethanol

Cat. No.: B1299767
CAS No.: 80866-81-5
M. Wt: 182.64 g/mol
InChI Key: BGZFRSZKNNOKSW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-Cyclopropanemethanol is an organic compound characterized by the presence of a cyclopropane ring attached to a methanol group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1-Cyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-1-Cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-Cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-1-Cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a methanol group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFRSZKNNOKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230759
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-81-5
Record name 1-(4-Chlorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Chlorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclopropanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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